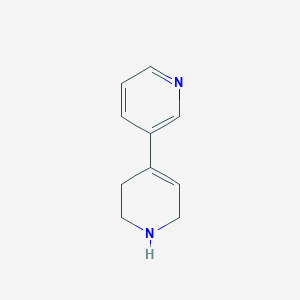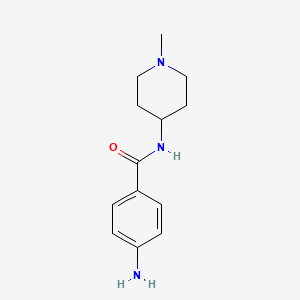
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose
概要
説明
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose is a biochemical reagent extensively used in life science research. It is a derivative of L-fucose, a deoxyhexose sugar, and is often employed in the synthesis of glycoconjugates due to its role in facilitating cellular recognition events.
作用機序
Target of Action
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a biochemical reagent . It is used as a biological material or organic compound in life science-related research . .
Mode of Action
It is known to be used in the synthesis of glycoconjugates due to its role in facilitating cellular recognition events .
Biochemical Pathways
It is known to play a role in the synthesis of glycoconjugates , which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition.
Result of Action
It is known to be used in the synthesis of glycoconjugates , which play crucial roles in various biological processes.
Action Environment
It is known that the compound is stable under room temperature conditions .
生化学分析
Biochemical Properties
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycoconjugates. This compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. Additionally, it can be used as a substrate for fucosidases, enzymes that hydrolyze fucose-containing compounds. These interactions are crucial for studying the biosynthesis and degradation of glycans, as well as for developing glycan-based therapeutics .
Cellular Effects
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. By participating in the synthesis of glycoconjugates, it affects cell-cell communication and adhesion, which are essential for immune responses and tissue development. Moreover, this compound can modulate the activity of signaling pathways, such as the Notch and Wnt pathways, by altering the glycosylation patterns of key proteins involved in these pathways .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it can act as an inhibitor or activator of glycosyltransferases and fucosidases, thereby regulating the synthesis and breakdown of glycans. Additionally, this compound can influence gene expression by modifying the glycosylation status of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that its impact on cellular function can vary, with potential alterations in glycosylation patterns and cellular responses observed over time .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose in animal models are dose-dependent. At lower doses, it can effectively modulate glycosylation processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and inducing inflammatory responses. These threshold effects are crucial for determining the optimal dosage for therapeutic applications and for minimizing potential side effects .
Metabolic Pathways
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is involved in various metabolic pathways, particularly those related to glycan biosynthesis and degradation. It interacts with enzymes such as glycosyltransferases and fucosidases, which play key roles in the addition and removal of fucose residues from glycans. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose can be synthesized through the acetylation of L-fucose. The process involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction typically occurs under reflux conditions, resulting in the formation of the tetra-acetylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps .
化学反応の分析
Types of Reactions
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: L-fucose.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Glycoconjugate Synthesis: Used in the synthesis of complex carbohydrates and glycoconjugates, which are essential for studying cellular recognition and signaling.
Biological Studies: Employed in the investigation of glycosylation processes and the role of fucose in biological systems.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents targeting glycan structures.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-o-acetyl-alpha-l-fucopyranose: An isomer with similar protective acetyl groups but different stereochemistry.
1,2,3,4-Tetra-o-acetyl-beta-d-glucopyranose: A similar compound derived from glucose, used in the synthesis of disaccharides and glucose derivatives.
Uniqueness
1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose is unique due to its specific role in the synthesis of fucose-containing glycoconjugates. Its stereochemistry and protective groups make it particularly valuable for studying fucosylation processes and developing fucose-based therapeutic agents .
特性
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-BUPNJJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3269200.png)








